9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
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Overview
Description
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound that combines the structural motifs of triazine and carbazole. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the coupling of 4,6-diphenyl-1,3,5-triazine with a phenyl-substituted carbazole derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited. The compound’s ability to undergo thermally activated delayed fluorescence (TADF) is particularly significant, as it enhances the efficiency of OLEDs by enabling the harvesting of triplet excitons .
Comparison with Similar Compounds
Similar Compounds
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole: Shares a similar triazine-carbazole structure but lacks the tetraphenyl substitution.
3,6-Di-tert-butyl-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains tert-butyl groups, which influence its photophysical properties.
Uniqueness
The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine lies in its combination of triazine and carbazole moieties with tetraphenyl substitution. This structural arrangement imparts distinct photophysical properties, making it highly suitable for advanced optoelectronic applications .
Properties
CAS No. |
1613074-59-1 |
---|---|
Molecular Formula |
C57H40N6 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
InChI |
InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
InChI Key |
FGOWOFSHJNQXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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